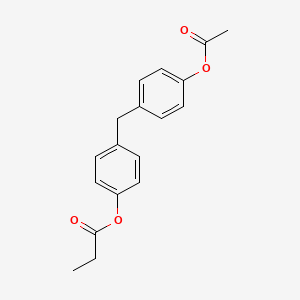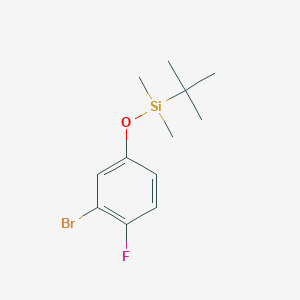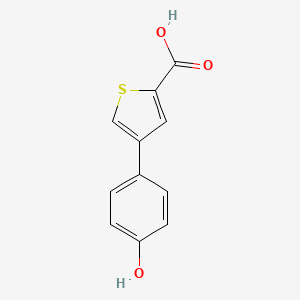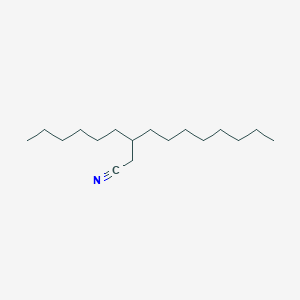
7-Methyl-2-oxoindoline-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-oxoindoline-5-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are particularly useful in the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura coupling to form carbon–carbon bonds . Additionally, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .Physical and Chemical Properties Analysis
Pinacol boronic esters are generally stable compounds, but they are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, has been studied, and it was found that the rate of the reaction is considerably accelerated at physiological pH .科学的研究の応用
Strategies for Highly Reactive Pinacolboronate Esters Analysis
Pinacolboronate esters are crucial in the Suzuki coupling reaction, a method extensively used for connecting organic building blocks to synthesize complex molecules. However, these esters, including variants like 2-aminopyrimidine-5-pinacolboronate ester, present analytical challenges due to their propensity for hydrolysis, necessitating unconventional approaches for stabilization and analysis. Through non-aqueous and aprotic diluent use, alongside reversed-phase separation with highly basic mobile phases, effective purity analysis methods have been developed, showcasing the adaptability of these compounds for chemical synthesis (Zhong et al., 2012).
Radical Polymerization and Monomer Characterization
Isopropenyl boronic acid pinacol ester (IPBpin) has been explored as a comonomer in radical polymerization with a range of common vinyl monomers, leading to the synthesis of traditionally inaccessible copolymers. This research underscores the potential of boronic ester functionalized compounds in creating novel polymeric materials through radical polymerization techniques (Makino et al., 2020).
Metal- and Additive-Free Photoinduced Borylation
A metal- and additive-free method for converting haloarenes directly to boronic acids and esters has been developed, offering a simpler, less toxic alternative to traditional synthesis methods that often require metal catalysts. This photoinduced borylation technique contributes to the sustainable synthesis of boronic esters, important in drug discovery and materials science (Mfuh et al., 2017).
Improved Synthesis for Suzuki Couplings
An improved synthesis route for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester demonstrates the utility of these compounds in Suzuki couplings, a pivotal reaction in organic chemistry for forming biaryl compounds. This research presents a streamlined approach for synthesizing boronic ester derivatives, enhancing their practical application in chemical synthesis processes (Mullens, 2009).
作用機序
Target of Action
The primary targets of 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the functionalizing deboronation of alkyl boronic esters . The compound is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . The protodeboronation is carried out using a radical approach .
Biochemical Pathways
The affected pathway is the hydromethylation sequence, which is applied to various compounds . The protodeboronation of the compound is used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This indicates that the compound plays a crucial role in the synthesis of these molecules.
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new molecules through the process of protodeboronation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The compound’s action thus contributes to the synthesis of complex molecules in organic chemistry.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s reaction is considerably accelerated at physiological pH , suggesting that the compound’s action may be more effective in certain environments. Additionally, the compound may have irritant effects and should be handled with care to avoid direct contact .
将来の方向性
The development of more efficient and versatile methods for the synthesis and use of pinacol boronic esters, including 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester, is a promising area of research . In particular, the development of methods for the protodeboronation of alkyl boronic esters could open up new possibilities for the synthesis of complex organic molecules .
特性
IUPAC Name |
7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-9-6-11(7-10-8-12(18)17-13(9)10)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJBYPHJOIJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)


![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)



